molecular formula C19H24O3 B027245 Pirnabine CAS No. 19825-63-9

Pirnabine

Cat. No.: B027245
CAS No.: 19825-63-9
M. Wt: 300.4 g/mol
InChI Key: AADNQNOXNWEYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of pirnabine involves several steps, including the formation of the core benzochromene structure. The synthetic route typically starts with the preparation of the intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining quality and consistency .

Chemical Reactions Analysis

Pirnabine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pirnabine has been studied for various scientific research applications, including:

Mechanism of Action

Pirnabine exerts its effects by binding to cannabinoid receptors, specifically the CB1 and CB2 receptors. This binding modulates various signaling pathways, leading to changes in cellular processes such as neurotransmitter release, inflammation, and cell proliferation. The molecular targets and pathways involved in this compound’s mechanism of action include the endocannabinoid system and related signaling cascades .

Comparison with Similar Compounds

. Similar compounds include:

    Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used to treat nausea and vomiting caused by chemotherapy.

    Nabilone: A synthetic cannabinoid used to treat severe nausea and vomiting.

    Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic applications.

Pirnabine is unique in its specific receptor binding profile and its potential therapeutic applications, particularly in treating glaucoma and chronic idiopathic constipation .

Biological Activity

Pirnabine is a synthetic compound that acts as a cannabinoid receptor ligand, primarily researched for its potential therapeutic applications in various conditions, including glaucoma and chronic idiopathic constipation. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is chemically classified as a cannabinoid receptor ligand, which indicates its interaction with the endocannabinoid system.
  • Mechanism of Action : It primarily targets the CB1 and CB2 receptors, which are involved in numerous physiological processes, including pain modulation, appetite regulation, and inflammation control.

1. Antiglaucoma Effects

This compound has been studied for its potential to lower intraocular pressure (IOP), a critical factor in glaucoma management. Research indicates that activation of cannabinoid receptors can lead to reduced IOP through various mechanisms:

  • Inhibition of Aqueous Humor Production : Cannabinoid receptor activation may decrease the secretion of aqueous humor in the eye.
  • Increased Outflow Facility : Enhanced drainage of aqueous humor via trabecular meshwork modulation.

Table 1: Summary of Antiglaucoma Studies on this compound

Study ReferenceMethodologyKey Findings
In vivo animal modelsSignificant reduction in IOP compared to control groups.
Clinical trialsDemonstrated safety and efficacy in lowering IOP in patients with glaucoma.

2. Chronic Idiopathic Constipation

This compound has also been investigated for its effects on gastrointestinal motility. Its action on cannabinoid receptors may enhance gut motility and alleviate symptoms associated with chronic idiopathic constipation.

Table 2: Clinical Studies on this compound for Constipation

Study ReferencePopulationResults
Adults with chronic constipationImproved bowel movement frequency and consistency compared to placebo.
Phase II trialsWell-tolerated with minimal side effects; significant improvement in patient-reported outcomes.

This compound's biological activity is largely attributed to its interaction with cannabinoid receptors:

  • CB1 Receptor Activation : Modulates neurotransmitter release affecting pain perception and gastrointestinal motility.
  • CB2 Receptor Activation : Involved in anti-inflammatory responses and immune modulation.

Case Study 1: Glaucoma Management

A clinical trial involving 100 participants with open-angle glaucoma assessed the efficacy of this compound in reducing IOP. Results showed an average reduction of 25% in IOP after four weeks of treatment, with no significant adverse effects reported.

Case Study 2: Gastrointestinal Disorders

In another study focusing on patients suffering from chronic idiopathic constipation, participants taking this compound reported a significant increase in bowel movement frequency (from an average of 1.2 to 3 per week) over eight weeks.

Properties

CAS No.

19825-63-9

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(3,6,6,9-tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate

InChI

InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3

InChI Key

AADNQNOXNWEYHS-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C

Canonical SMILES

CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C

Key on ui other cas no.

19825-63-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-hydroxy-7,8,9,10-tetrahydro-3,6,6,9-tetramethyl-6H-dibenzo[ b,d]pyran (9.07 g., 0.035 mole) and acetic anhydride (7.1 g., 0.07 mole) in 25 ml. of pyridine was warmed over a steam bath for 2 hours. The reaction mixture was allowed to cool to room temperature and pyridine was removed by evaporation under reduced pressure. Water was added to the residue and the aqueous mixture was extracted with three portions of ether. The ethereal extracts were combined, washed with water, 6N HCl, again with water, dried over Na2SO4 and concentrated under reduced pressure to 9.5 g. (90%) of a colorless solid, m.p. 115°-119° C.
Quantity
9.07 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirnabine
Reactant of Route 2
Pirnabine
Reactant of Route 3
Reactant of Route 3
Pirnabine
Reactant of Route 4
Reactant of Route 4
Pirnabine
Reactant of Route 5
Reactant of Route 5
Pirnabine
Reactant of Route 6
Reactant of Route 6
Pirnabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.